

# In Vivo Stability Showdown: Legumain-Cleavable ADCs Challenge the Cathepsin-B Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azido-PEG4-Ala-Ala-Asn(Trt)-PAB

Cat. No.: B605846

Get Quote

A new generation of legumain-cleavable antibody-drug conjugates (ADCs) is demonstrating comparable, and in some cases superior, in vivo stability to the established cathepsin-B-cleavable ADCs, offering promising alternatives for targeted cancer therapy. These findings are supported by preclinical data indicating enhanced plasma stability and reduced off-target payload release for legumain-sensitive designs.

The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety. Premature cleavage of the linker in circulation can lead to systemic toxicity and a diminished therapeutic window. For years, linkers susceptible to cleavage by the lysosomal protease cathepsin B, such as the widely used valine-citrulline (ValCit) linker, have been the industry standard. However, emerging research into legumain-cleavable linkers, often containing asparagine (Asn) residues, is presenting a compelling case for their enhanced stability profile.

## **Quantitative Comparison of In Vivo Stability**

Recent studies have directly compared the stability of legumain- and cathepsin-B-cleavable ADCs in various preclinical models. The data consistently highlights the robust nature of legumain-cleavable linkers in systemic circulation.



| Linker Type               | ADC<br>Construct     | Species         | Time Point | % Payload<br>Retention <i>l</i><br>Release | Reference |
|---------------------------|----------------------|-----------------|------------|--------------------------------------------|-----------|
| Legumain-<br>Cleavable    | AsnAsn-<br>PABC-MMAE | Mouse<br>Serum  | 7 days     | >85%<br>Retention                          | [1]       |
| Legumain-<br>Cleavable    | AsnAsn-<br>PABC-MMAE | Human<br>Serum  | 7 days     | >85%<br>Retention                          | [1]       |
| Cathepsin-B-<br>Cleavable | ValCit-PABC-<br>MMAE | Rat Plasma      | 6 days     | ~2.5% MMAE<br>Release                      | [2]       |
| Cathepsin-B-<br>Cleavable | ValCit-PABC-<br>MMAE | Human<br>Plasma | 6 days     | <1% MMAE<br>Release                        | [2]       |

These findings suggest that legumain-cleavable ADCs exhibit excellent stability in both mouse and human serum, with minimal payload loss over an extended period.[1] In contrast, while cathepsin-B-cleavable ADCs are also relatively stable, particularly in human plasma, they can be more susceptible to enzymatic degradation in rodent plasma.[2]

# **Experimental Protocols**

The in vivo stability of ADCs is primarily assessed through in vitro plasma stability assays, which serve as a reliable predictor of their behavior in circulation.

### In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and quantify the extent of payload release in plasma over time.

#### Materials:

- Test ADC (legumain- or cathepsin-B-cleavable)
- Control ADC (with a known stability profile)
- Plasma from relevant species (e.g., mouse, rat, human)



- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- Liquid chromatography-mass spectrometry (LC-MS) system

#### Procedure:

- Dilute the test and control ADCs to a final concentration in the plasma of the chosen species.
- Incubate the ADC-plasma mixtures at 37°C for a predetermined time course (e.g., 0, 24, 48, 96, and 168 hours).
- At each time point, collect aliquots of the mixtures.
- Process the samples to separate the ADC from plasma proteins, often involving protein precipitation or affinity capture.
- Analyze the samples using LC-MS to quantify the amount of intact ADC and any released payload.
- Calculate the percentage of payload retention or release at each time point relative to the initial concentration.

### **Visualizing the Activation Pathways**

The differential stability of these ADCs is rooted in their distinct enzymatic cleavage mechanisms upon internalization into target tumor cells.



#### Experimental Workflow for In Vivo Stability Comparison



Click to download full resolution via product page

Caption: Workflow for comparing ADC stability.



## **Legumain-Mediated ADC Activation**

Legumain is an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment and within the lysosomes of cancer cells. Legumain-cleavable linkers are specifically designed to be substrates for this enzyme.





Click to download full resolution via product page

Caption: Legumain-mediated ADC activation pathway.





## **Cathepsin-B-Mediated ADC Activation**

Cathepsin B is a cysteine protease that is also highly expressed in the lysosomes of tumor cells. The ValCit dipeptide is a well-established substrate for cathepsin B.





Click to download full resolution via product page

Caption: Cathepsin-B-mediated ADC activation.



In conclusion, the development of legumain-cleavable ADCs represents a significant advancement in the field of targeted cancer therapy. Their enhanced in vivo stability, coupled with specific activation within the tumor microenvironment, positions them as a highly promising platform for the next generation of antibody-drug conjugates. Further clinical investigation is warranted to fully elucidate their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Stability Showdown: Legumain-Cleavable ADCs Challenge the Cathepsin-B Paradigm]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605846#in-vivo-stability-comparison-of-legumain-and-cathepsin-b-cleavable-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com